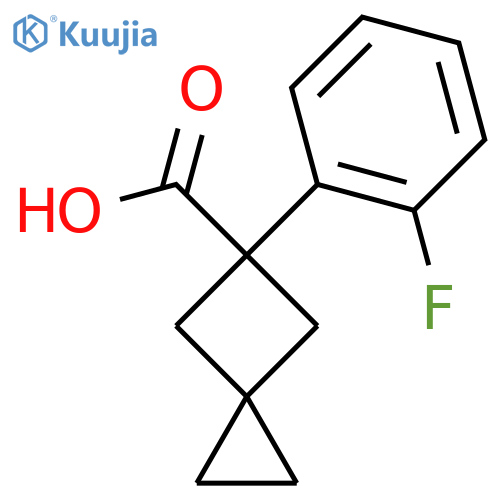Cas no 1490623-78-3 (5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid)

1490623-78-3 structure
商品名:5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- Z1258546554
- EN300-10520980
- AKOS014340743
- 5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid
- 1490623-78-3
- 5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid
-
- インチ: 1S/C13H13FO2/c14-10-4-2-1-3-9(10)13(11(15)16)7-12(8-13)5-6-12/h1-4H,5-8H2,(H,15,16)
- InChIKey: FCNLVDSYABICIW-UHFFFAOYSA-N
- ほほえんだ: FC1C=CC=CC=1C1(C(=O)O)CC2(C1)CC2
計算された属性
- せいみつぶんしりょう: 220.08995782g/mol
- どういたいしつりょう: 220.08995782g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 314
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 37.3Ų
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-10520980-0.5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 0.5g |
$768.0 | 2023-10-28 | |
| Enamine | EN300-10520980-1.0g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$986.0 | 2023-05-24 | |
| Enamine | EN300-10520980-2.5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 2.5g |
$1931.0 | 2023-10-28 | |
| Enamine | EN300-10520980-1g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$986.0 | 2023-10-28 | |
| Enamine | EN300-10520980-5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 5g |
$2858.0 | 2023-10-28 | |
| Enamine | EN300-10520980-10g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 10g |
$4236.0 | 2023-10-28 | |
| 1PlusChem | 1P0280HP-5g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 5g |
$3595.00 | 2024-06-20 | |
| 1PlusChem | 1P0280HP-10g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 10g |
$5298.00 | 2024-06-20 | |
| 1PlusChem | 1P0280HP-1g |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 1g |
$1281.00 | 2024-06-20 | |
| Aaron | AR0280Q1-50mg |
5-(2-fluorophenyl)spiro[2.3]hexane-5-carboxylic acid |
1490623-78-3 | 95% | 50mg |
$340.00 | 2025-02-15 |
5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid 関連文献
-
Ileana Menegazzo,Alexander Fries,Stefano Mammi,Roberta Galeazzi,Gianluca Martelli,Mario Orena,Samuele Rinaldi Chem. Commun., 2006, 4915-4917
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
M. Cargnello,C. Chen,M. D'Arienzo,R. J. Gorte RSC Adv., 2015,5, 41920-41922
-
Jian Fan,Shengke Wang,Jiahui Chen,Manyi Wu,Jitan Zhang,Meihua Xie Org. Chem. Front., 2019,6, 437-441
1490623-78-3 (5-(2-fluorophenyl)spiro2.3hexane-5-carboxylic acid) 関連製品
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)
- 2228276-05-7(4-hydroxy-1-(1,2,2,2-tetrafluoroethyl)cyclohexane-1-carboxylic acid)
- 1343735-52-3(2-(3,4-Dimethylcyclohexyl)propan-2-amine)
- 282727-27-9([1,1'-Biphenyl]-4-carboxylicacid, 2',3'-dimethyl-)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 22437-44-1(2-methyl-3-(phenylsulfanyl)propanamide)
- 1228506-66-8(2-azido-N,N-diethylacetamide)
推奨される供給者
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
